Selective Cytotoxicity in TNBC Models
In a direct comparative study, 6-Aza-2-thiouridine (TAU) demonstrated potent and selective inhibition of triple-negative breast cancer (TNBC) cell lines MDA-MB 231 and MDA-MB 468, with IC50 values of 6.0 µg/mL and 6.2 µg/mL, respectively. Importantly, it exhibited a significantly reduced effect on a normal breast epithelial cell line, with an IC50 of 48 µg/mL, indicating a high degree of selectivity for cancer cells over normal cells [1]. This selectivity profile is a key differentiator from other non-specific cytotoxic nucleoside analogs.
| Evidence Dimension | Cell Viability (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.0 µg/mL (MDA-MB 231); IC50 = 6.2 µg/mL (MDA-MB 468); IC50 = 48 µg/mL (Normal breast epithelial cells) |
| Comparator Or Baseline | Comparator: Normal breast epithelial cell line (as baseline for selectivity) |
| Quantified Difference | Approximately 8-fold selectivity (48 µg/mL / 6.0-6.2 µg/mL) for TNBC cells over normal cells. |
| Conditions | Cell viability assay in MDA-MB 231 and MDA-MB 468 TNBC cell lines and a normal breast epithelial cell line. |
Why This Matters
For procurement in oncology research, this selective toxicity profile makes 6-Aza-2-thiouridine a more targeted tool for investigating CD151-mediated pathways compared to broader, less selective nucleoside analogs, reducing confounding off-target effects.
- [1] Gavara, M. M., et al. (2018). A novel small molecule inhibitor of CD151 inhibits proliferation of metastatic triple negative breast cancer cell lines. Process Biochemistry, 66, 254-262. View Source
